molecular formula C14H13FO2 B175482 (4-Fluorophenyl)(4-methoxyphenyl)methanol CAS No. 1426-55-7

(4-Fluorophenyl)(4-methoxyphenyl)methanol

Cat. No. B175482
CAS RN: 1426-55-7
M. Wt: 232.25 g/mol
InChI Key: OPFPEZAJZHPSJX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-methoxyphenyl)methanol (FMPM) is an important organic compound that has been extensively studied due to its wide range of applications in the scientific field. FMPM is a colorless, volatile liquid with a pungent odor and a boiling point of 135 °C. It has a wide range of applications in organic synthesis, chemical research, and medicinal chemistry. FMPM has been used in the synthesis of various compounds, such as pyrrolidines, ketones, and amines. It is also used as a starting material for the synthesis of drugs and other pharmaceuticals. In addition, FMPM is used as a reagent in the synthesis of polymers and other materials.

Scientific Research Applications

Polymer Development

(Wang et al., 2012) explored the synthesis of new monomers containing methoxyphenyl groups, including (4-Fluorophenyl)(4-methoxyphenyl)methanol, for developing proton exchange membranes in fuel cells. These membranes demonstrated high proton conductivities and low methanol permeabilities, indicating potential for fuel cell applications.

Asymmetric Synthesis

(Jung et al., 2000) used a derivative of (4-Fluorophenyl)(4-methoxyphenyl)methanol as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This indicates its utility in creating specific molecular configurations in synthetic organic chemistry.

Theoretical Studies

(Trivedi, 2017) conducted a theoretical study of (4-Fluorophenyl)(4-methoxyphenyl)methanol using Density Functional Theory, focusing on its molecular structure and electrostatic potential, which is essential for understanding its reactivity and interaction with other molecules.

Chemical Synthesis

(Sun et al., 2014) reported the preparation of (4-Fluorophenyl)(4-methoxyphenyl)methanol through both traditional methods and palladium-catalyzed C-H halogenation reactions. This reflects its relevance in diverse synthetic pathways.

Molecular Interactions Study

(Choudhury et al., 2002) analyzed compounds including (4-Fluorophenyl)(4-methoxyphenyl)methanol to understand weak interactions involving organic fluorine. This helps in comprehending the subtleties of molecular interactions in chemical compounds.

properties

IUPAC Name

(4-fluorophenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFPEZAJZHPSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374587
Record name 4-Fluoro-4'-methoxybenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(4-methoxyphenyl)methanol

CAS RN

1426-55-7
Record name 4-Fluoro-4'-methoxybenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JG Kim, PJ Walsh - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Stop that achiral catalyst! Chiral Lewis acid catalyzed aryl additions to aldehydes that originate from aryl halides generate products with very low ee values (see scheme, left), because …
Number of citations: 131 onlinelibrary.wiley.com
K Slaughter - 2012 - scholarworks.uno.edu
Cannabis and its derivatives have been used for both medicinal and recreational purposes. The study of this plant led to the discovery of over 60 cannabinoids, found exclusively in …
Number of citations: 6 scholarworks.uno.edu
H Zhao, M Cheng, T Zhang, M Cai - Journal of Organometallic Chemistry, 2015 - Elsevier
A stable and efficient Pd(OAc) 2 /P(1-Nap) 3 [tri(1-naphthyl)phosphine] catalytic system for the addition of arylboronic acids to aldehydes has been developed. In the presence of Pd(OAc…
Number of citations: 15 www.sciencedirect.com
HO Rasul - Journal of the Iranian Chemical Society, 2023 - Springer
A three-stage synthetic approach made the imidazole series structurally related to clotrimazole. Firstly, benzophenone derivatives were converted to corresponding triphenylmethanol …
Number of citations: 0 link.springer.com
J Blackner - 2020 - mspace.lib.umanitoba.ca
Environmental concerns and a rising focus on sustainability are of increasing importance in society. As these concerns begin to impose limitations on synthetic chemistry and industrially …
Number of citations: 3 mspace.lib.umanitoba.ca

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